10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride
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Overview
Description
10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyrimidine and benzimidazole ring system, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride typically involves multi-step reactions. One common method includes the initial alkylation of 2-aminobenzimidazole, followed by condensation with appropriate aldehydes and subsequent cyclization reactions . The reaction conditions often involve heating under reflux in solvents such as pyridine or ethanol, with catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of a solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various halogenated derivatives, each exhibiting distinct chemical and biological properties .
Scientific Research Applications
10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and its derivatives exhibit similar chemical properties and biological activities.
Uniqueness
10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3.ClH/c1-2-7-14(8-3-1)13-20-16-10-5-4-9-15(16)19-12-6-11-18-17(19)20;/h1-5,7-10H,6,11-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUVBJSEJAVONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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